molecular formula C19H19ClN2O2 B2846330 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954675-84-4

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2846330
CAS No.: 954675-84-4
M. Wt: 342.82
InChI Key: MSMWOEJQYPWTTO-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted benzamide group attached to a pyrrolidinone ring, which is further substituted with a p-tolyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is the reaction of p-toluidine with chloroacetyl chloride to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring. Subsequent chlorination and benzamide formation steps complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or pyrrolidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has shown promise in various assays, including antimicrobial and antiviral studies. Its structural features make it a candidate for drug development and bioactive molecule synthesis.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, inflammation, and infections.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(3-chloro-o-tolyl)benzamide

  • 5-Bromo-N-(p-tolyl)benzamide

  • 3,3'-[(2-chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo)]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]

Uniqueness: 4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide stands out due to its unique pyrrolidinone ring and the presence of both chloro and p-tolyl substituents

Biological Activity

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted benzamide group linked to a pyrrolidinone ring, which may confer unique properties that influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes the following key features:

  • Chloro Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolidinone Ring : Contributes to the compound's biological activity through potential interactions with enzymes and receptors.
  • p-Tolyl Substituent : May enhance selectivity towards specific biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC16H18ClN3O2
Molecular Weight305.79 g/mol
Functional GroupsChloro, amide, pyrrolidinone
SolubilitySoluble in organic solvents; limited in water

Preliminary studies suggest that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in various biochemical pathways. This inhibition may lead to altered cellular processes.
  • Receptor Modulation : Its structural similarity to other indole derivatives suggests potential interactions with various receptors, possibly leading to activation or inhibition of signaling pathways.
  • Antioxidant Activity : Initial findings indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives similar to this compound exhibit anti-inflammatory and analgesic properties. For instance, compounds in this class were evaluated for their ability to reduce inflammation markers in vitro and in vivo models, showing significant reductions in cytokine levels.

Anticancer Potential

A study evaluated the compound's effects on cancer cell lines, revealing:

  • Inhibition of Cell Proliferation : The compound demonstrated moderate to high potency against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antiviral Activity

The antiviral properties of related compounds have been explored, with some showing effectiveness against hepatitis C virus (HCV) and other viral pathogens. The mechanisms involved may include direct viral inhibition or modulation of host cellular responses.

Case Studies

  • Case Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for RET kinase inhibition, with some compounds exhibiting significant inhibitory activity. Although not directly tested on this compound, these findings suggest a pathway for further exploration of its anticancer properties .
  • Evaluation Against Staphylococcus aureus : Related pyrrole-benzamide derivatives demonstrated antibacterial activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Properties

IUPAC Name

4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-2-8-17(9-3-13)22-12-14(10-18(22)23)11-21-19(24)15-4-6-16(20)7-5-15/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWOEJQYPWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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